5-(2-Ethoxyphenyl)pentanoic Acid
Description
5-(2-Ethoxyphenyl)pentanoic Acid is a phenyl-substituted pentanoic acid derivative characterized by an ethoxy (-OCH₂CH₃) group at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-(2-ethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O3/c1-2-16-12-9-5-3-7-11(12)8-4-6-10-13(14)15/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,14,15) |
InChI Key |
ABOOHLGIIGYXPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethoxyphenyl)pentanoic Acid can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzene with pentanoic acid in the presence of a catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethoxyphenyl)pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major products are alcohols and alkanes.
Substitution: The major products depend on the nucleophile used but can include various substituted phenylpentanoic acids.
Scientific Research Applications
5-(2-Ethoxyphenyl)pentanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxyphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of phenylpentanoic acids are highly dependent on substituent type, position, and chain modifications. Below is a comparative analysis based on structural analogs:
Impact of Substituent Position and Type
Ethoxy vs. Hydroxymethyl Groups: The ethoxy group in 5-(2-Ethoxyphenyl)pentanoic Acid enhances lipophilicity and may stabilize aromatic π-π interactions in enzyme binding pockets. The hydroxymethyl group in the para position () improves water solubility, favoring bioavailability and antimicrobial activity.
Chain Length and Branching :
- Hexylphenyl substitution () increases membrane permeability due to higher lipophilicity, making it suitable for targeting intracellular inflammatory pathways.
- Ester derivatives (e.g., ethyl esters in ) act as prodrugs, requiring hydrolysis to release the active carboxylic acid.
Functional Group Effects: Oxo groups () in 3-Methyl-5-oxo-5-phenylpentanoic acid contribute to hydrogen bonding with microbial enzymes, enhancing antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
